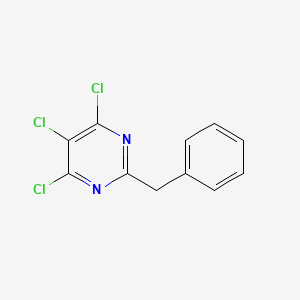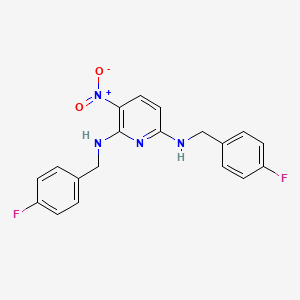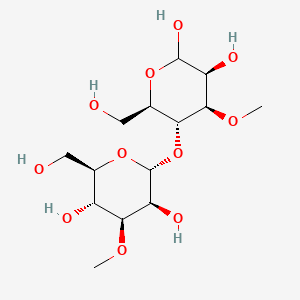
(3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose is a complex carbohydrate derivative This compound is a methylated form of mannose, a simple sugar that is a constituent of many polysaccharides and glycoproteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose typically involves the methylation of D-mannose. The process begins with the protection of hydroxyl groups on the mannose molecule, followed by selective methylation at the desired positions. Common reagents used in this process include methyl iodide and a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure selective methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mannose-derived acids, while reduction could produce mannose-derived alcohols.
Wissenschaftliche Forschungsanwendungen
(3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in glycoprotein synthesis and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The methylation of mannose can affect its binding affinity and specificity for these enzymes, thereby modulating its biological activity. The pathways involved may include glycosylation processes and signal transduction pathways related to carbohydrate recognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-O-Methyl-D-glucopyranose: Another methylated sugar with similar properties but derived from glucose instead of mannose.
2-O-Methyl-D-mannose: A methylated mannose with the methyl group at a different position.
4-O-Methyl-D-mannose: Similar to (3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose but with methylation at the fourth position.
Uniqueness
This compound is unique due to its specific methylation pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C14H26O11 |
|---|---|
Molekulargewicht |
370.35 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-[(2R,3R,4R,5S)-5,6-dihydroxy-2-(hydroxymethyl)-4-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-4-methoxyoxane-3,5-diol |
InChI |
InChI=1S/C14H26O11/c1-21-11-7(17)5(3-15)24-14(9(11)19)25-10-6(4-16)23-13(20)8(18)12(10)22-2/h5-20H,3-4H2,1-2H3/t5-,6-,7-,8+,9+,10-,11+,12-,13?,14-/m1/s1 |
InChI-Schlüssel |
VHPIGROAJWTJIW-UUHITYSKSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H](O[C@@H]([C@H]1O)O[C@@H]2[C@H](OC([C@H]([C@H]2OC)O)O)CO)CO)O |
Kanonische SMILES |
COC1C(C(OC(C1O)OC2C(OC(C(C2OC)O)O)CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


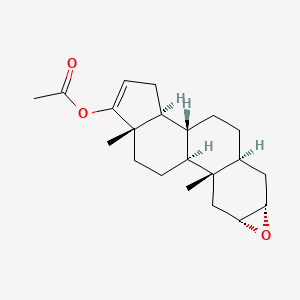
![2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one](/img/structure/B13848422.png)
![2-Cyano-N-(6-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)benzamide](/img/structure/B13848439.png)
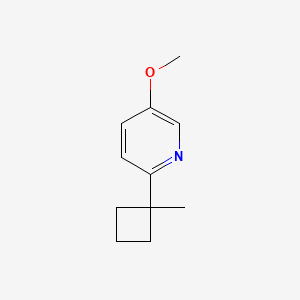

![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)
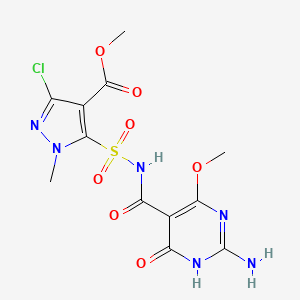
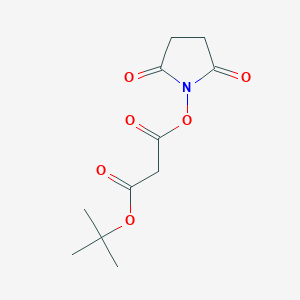
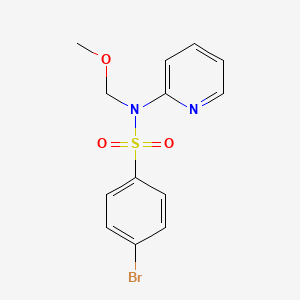
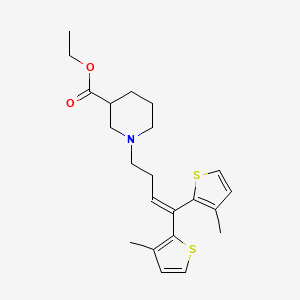
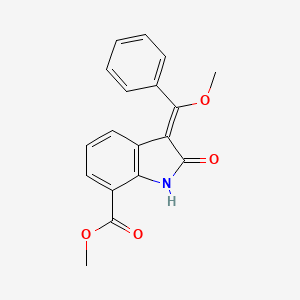
![(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid](/img/structure/B13848474.png)
